Rilmazafone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Toxicology

Application Summary: Rilmazafone has been involved in fatal intoxications . It was identified in two separate deaths where the suspected use of pagoclone was involved .

Methods of Application or Experimental Procedures: During the investigation of these deaths, high resolution mass spectrometry was used for screening, and rilmazafone metabolites were presumptively identified . Due to the lack of reference material for the active metabolites, the metabolites were synthesized in-house .

Results or Outcomes: In one case, femoral blood concentrations of 7.9, 65, and 170 ng/g of the metabolites rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam, respectively, were detected . The intake of rilmazafone was determined as the cause of death .

Insomnia Treatment

Application Summary: Rilmazafone is a pro-drug that can be prescribed in Japan to treat insomnia . The regular clinical daily dose is 1–2 mg .

Methods of Application or Experimental Procedures: As a pro-drug, rilmazafone is converted in the body to the benzodiazepine rilmazolam . This is the analyte expected to appear in toxicology specimens .

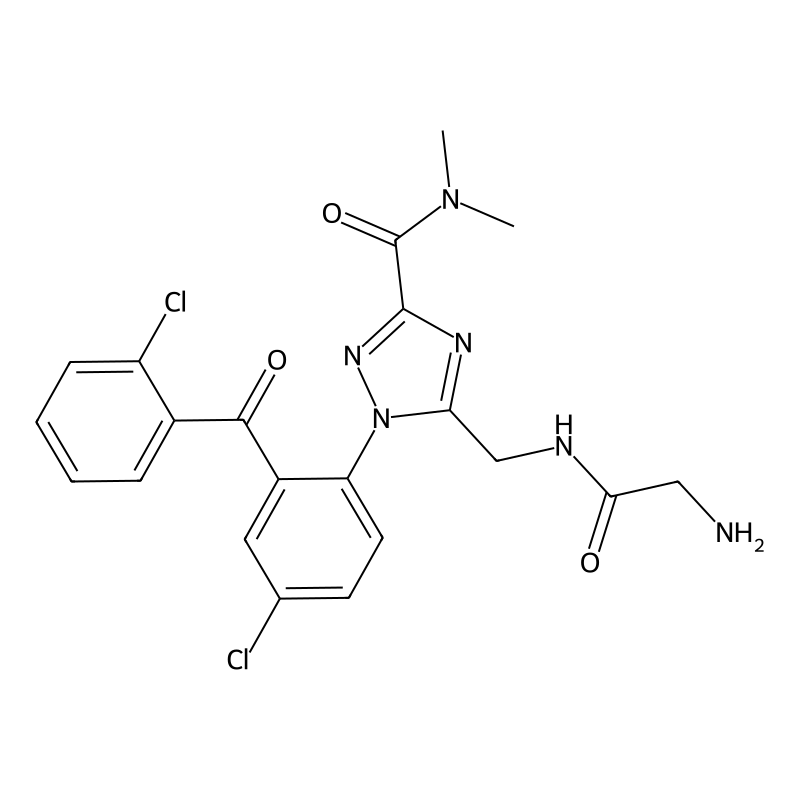

Rilmazafone, also known by its trade name Rhythmy, is a water-soluble prodrug developed in Japan. Its chemical structure is characterized by the formula C21H20Cl2N6O3, with a molecular weight of 475.33 g/mol. Unlike traditional benzodiazepines, Rilmazafone does not contain a fused benzene and diazepine ring, which classifies it differently in various regulatory frameworks. It is primarily metabolized in the body to produce several active benzodiazepine metabolites, notably rilmazolam, which exhibit sedative and hypnotic properties. The compound has been shown to induce sleep without significantly affecting skeletal muscle function, making it an attractive option for treating insomnia and related sleep disorders .

Rilmazafone undergoes metabolic conversion primarily via aminopeptidase enzymes in the small intestine. This conversion leads to the formation of rilmazolam, which possesses a triazolo benzodiazepine structure. The metabolic pathway involves hydrolysis and subsequent modifications that yield active metabolites capable of binding to benzodiazepine receptors, although Rilmazafone itself does not interact with these receptors directly .

Rilmazafone exhibits notable sedative effects, as evidenced by preclinical studies demonstrating its efficacy in inducing and maintaining sleep. Its pharmacokinetics reveal an elimination half-life of approximately 10.5 hours, with excretion primarily via urine. Clinical evaluations indicate that Rilmazafone has less residual impact on psychomotor performance compared to other hypnotics like zolpidem and triazolam, making it a favorable option for elderly patients .

The synthesis of Rilmazafone can be achieved through several methods:

- Starting Material: 2-amino-2-(2-(4-chloro-2-(2-chlorobenzoyl)phenyl)hydrazono)-N,N-dimethylacetamide.

- Reagents: Various reagents are employed to facilitate the transformation into the final product.

- Routes: At least five distinct synthetic routes have been documented, each yielding Rilmazafone through different reaction pathways involving condensation and cyclization reactions .

Rilmazafone is primarily utilized in the treatment of insomnia and other sleep disorders due to its sedative properties. Its unique mechanism of action allows for effective sleep induction with reduced side effects related to motor function impairment. Additionally, it has been explored for use as a premedicant in surgical settings .

Studies have indicated that Rilmazafone may interact with various drugs metabolized by cytochrome P450 enzymes. Notably, its metabolites can induce hepatic drug-metabolizing enzymes, which may lead to altered pharmacokinetics for co-administered medications. Monitoring for potential drug interactions is essential when considering Rilmazafone in therapeutic regimens .

Rilmazafone shares similarities with several other compounds in terms of structure and pharmacological effects:

| Compound Name | Structure Type | Sedative Properties | Unique Features |

|---|---|---|---|

| Rilmazolam | Triazolo benzodiazepine | Yes | Active metabolite of Rilmazafone |

| Alprazolam | Benzodiazepine | Yes | Well-known anxiolytic with high potency |

| Zolpidem | Non-benzodiazepine | Yes | Selective for GABA-A receptors; shorter half-life |

| Triazolam | Benzodiazepine | Yes | Rapid onset; higher risk of dependence |

Rilmazafone's uniqueness lies in its classification as a prodrug without direct psychoactive effects until metabolized. This differentiates it from traditional benzodiazepines and allows for a potentially safer profile in specific patient populations .

Molecular Structure Analysis and Formulaic Representation (C₂₁H₂₀Cl₂N₆O₃)

Rilmazafone possesses a unique molecular structure characterized by the molecular formula C₂₁H₂₀Cl₂N₆O₃ [1] [2] [3]. The compound exhibits a molecular weight of 475.33 g/mol [1] [2] [3] and represents a distinctive departure from traditional benzodiazepine architecture. The molecular structure consists of three primary structural components: a substituted benzophenone core, a 1,2,4-triazole ring system, and an aminoacetamide side chain [2] .

The structural framework includes two chlorine atoms strategically positioned on the benzophenone moiety, with one chlorine substituent located on the central phenyl ring and another on the terminal phenyl ring of the benzophenone system [1] [2]. The triazole ring serves as the central heterocyclic component, distinguished by its nitrogen-rich five-membered ring structure containing three nitrogen atoms and two carbon atoms [2] . This triazole ring connects to the benzophenone system through a nitrogen atom, forming the characteristic N-phenyl-triazole linkage that defines the compound's core scaffold [1] [2].

The aminoacetamide substituent extends from the triazole ring via a methylene bridge, contributing to the compound's water solubility characteristics and serving as a recognition element for enzymatic metabolism [2] . The dimethylcarboxamide group attached to the triazole ring provides additional structural complexity and influences the compound's physicochemical properties [1] [2] [3].

IUPAC Nomenclature and Structural Determinants

The International Union of Pure and Applied Chemistry nomenclature for rilmazafone is 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide [1] [2] [3] [5]. This systematic name precisely describes the structural arrangement and functional group positioning within the molecule.

The nomenclature begins with the triazole ring system as the parent structure, specifically identifying it as a 1,2,4-triazole configuration. The numbering system follows IUPAC conventions, with position 1 occupied by the substituted phenyl group bearing the benzophenone moiety, position 3 containing the dimethylcarboxamide group, and position 5 bearing the aminoacetamide methyl substituent [1] [2] [3].

The structural determinants that define rilmazafone's chemical identity include the specific substitution pattern on the benzophenone system, where the 4-chloro-2-(2-chlorobenzoyl)phenyl designation indicates chlorine substitution at the para position of the central phenyl ring and at the ortho position of the terminal phenyl ring [1] [2]. The compound's stereochemistry is classified as achiral, with zero defined stereocenters and no optical activity [6] [7].

Physical Properties

Solubility Profile and Water Solubility Characteristics

Rilmazafone demonstrates distinctive solubility characteristics that differentiate it from traditional benzodiazepines. The parent compound rilmazafone exhibits moderate solubility in organic solvents, with documented solubility values of 25-30 mg/ml in dimethyl sulfoxide, N,N-dimethylformamide, and ethanol [8]. The compound shows limited solubility in aqueous buffer systems, with solubility decreasing to 0.33 mg/ml in ethanol:phosphate buffered saline mixtures [8].

The hydrochloride salt form of rilmazafone, which represents the pharmaceutically relevant formulation, demonstrates significantly enhanced water solubility characteristics [9] [10] . This salt formation is described as "very soluble in methanol, soluble in water" [10], representing a substantial improvement over the parent compound's aqueous solubility profile. The enhanced water solubility of the hydrochloride salt facilitates oral administration and bioavailability .

The solubility enhancement through salt formation occurs through ionic interactions between the protonated amine groups and the chloride counterion, increasing the compound's hydrophilic character and facilitating dissolution in aqueous media [9] [10]. This solubility profile supports the compound's classification as a water-soluble prodrug and enables its pharmaceutical utility [2] .

Molecular Weight (475.33 g/mol) and Density Parameters (1.45±0.1 g/cm³)

Rilmazafone exhibits a molecular weight of 475.33 g/mol [1] [2] [3] [13], placing it within the typical molecular weight range for pharmaceutical compounds while maintaining acceptable physicochemical properties for drug development. The compound's density is predicted to be 1.45±0.1 g/cm³ [14] [15] [16], indicating a relatively high density consistent with its molecular composition containing multiple aromatic rings and chlorine substituents.

The molecular weight distribution reflects the compound's structural complexity, with significant contributions from the benzophenone moiety (approximately 40% of total molecular weight), the triazole ring system, and the various substituent groups [1] [2]. The presence of two chlorine atoms contributes approximately 15% of the total molecular weight, consistent with the calculated percent composition of 14.92% chlorine content [3] [13].

The density parameter reflects the compound's molecular packing efficiency and correlates with its crystalline properties. The predicted density value of 1.45 g/cm³ suggests efficient molecular packing arrangements facilitated by intermolecular interactions including hydrogen bonding, aromatic stacking, and dipole-dipole interactions [14] [15] [16].

Chemical Stability Analysis

Rilmazafone demonstrates chemical stability under standard storage conditions, with recommended storage at -20°C for long-term preservation of chemical integrity [17] [8]. The compound exhibits stability for periods exceeding two years when stored under appropriate conditions, including protection from moisture and light [8]. The hydrochloride salt form shows enhanced stability compared to the free base, with documented stability under sealed storage conditions [9] [17].

The compound's stability profile indicates resistance to hydrolytic degradation under physiological pH conditions, which is consistent with its function as a prodrug requiring specific enzymatic activation rather than spontaneous chemical transformation . The triazole ring system contributes to the compound's chemical stability through its aromatic character and resistance to nucleophilic attack [2] .

Chemical stability analysis reveals that rilmazafone maintains structural integrity until metabolic activation occurs through aminopeptidase enzymes in the small intestine [2] [18] [19]. This stability-activity relationship represents a critical design feature that enables the compound to function as an effective prodrug while maintaining chemical stability during storage and administration .

Spectroscopic Characterization

UV-Visible Spectroscopy

Rilmazafone exhibits characteristic ultraviolet-visible absorption properties arising from its extended conjugation system incorporating the benzophenone chromophore and triazole ring system [10]. The absorption spectrum demonstrates significant absorption in the UV region, consistent with the presence of aromatic ring systems and carbonyl functionality [10]. The benzophenone moiety serves as the primary chromophore, contributing to characteristic absorption bands in the 250-350 nm region typical of substituted benzophenones [10].

The compound's UV-visible spectroscopic properties enable analytical detection and quantification, with documented use of UV detection methods in pharmaceutical analysis [10]. The absorption characteristics support identification procedures specified in pharmacopeial monographs, where UV spectral comparison serves as a confirmatory identification test [10]. The spectroscopic profile facilitates analytical method development for quality control and bioanalytical applications [10].

Infrared Spectroscopy

Infrared spectroscopic analysis of rilmazafone reveals characteristic absorption bands corresponding to the compound's functional groups. The spectrum exhibits strong carbonyl stretching absorptions arising from both the benzophenone carbonyl and the amide carbonyls present in the molecule [20]. The benzophenone carbonyl typically appears in the 1660-1680 cm⁻¹ region, while the amide carbonyls show characteristic absorption in the 1650-1680 cm⁻¹ range [20].

The compound demonstrates characteristic N-H stretching absorptions in the 3200-3500 cm⁻¹ region corresponding to the primary amine functionality of the aminoacetamide group [20]. The triazole ring system contributes to characteristic C-N and C=N stretching absorptions in the 1400-1600 cm⁻¹ region, providing structural confirmation of the heterocyclic component [20].

Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl and methylene groups occurs in the 2800-3000 cm⁻¹ range [20]. The C-Cl stretching absorptions appear in the 600-800 cm⁻¹ region, confirming the presence of the chlorine substituents [20].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of rilmazafone through analysis of both proton and carbon-13 spectra. The aromatic protons of the benzophenone system appear in the characteristic aromatic region (7.0-8.0 ppm), with distinct chemical shifts reflecting the electronic environments influenced by chlorine substitution and carbonyl proximity [21].

The methylene protons of the aminoacetamide side chain exhibit characteristic chemical shifts in the 3.0-4.0 ppm region, while the N-methyl groups of the dimethylcarboxamide functionality appear as distinct signals in the 2.5-3.5 ppm range [21]. The triazole ring carbons show characteristic chemical shifts in the carbon-13 spectrum, with the carbonyl carbons appearing in the typical amide and ketone regions (160-180 ppm) [21].

The spectroscopic data supports structural confirmation and purity assessment, with integration patterns and coupling constants providing detailed information about the compound's molecular architecture [21]. The NMR spectroscopic profile enables differentiation from related compounds and serves as a definitive identification tool [21].

Structural Comparison with Traditional Benzodiazepines

Absence of Fused Benzene-Diazepine Ring System

Rilmazafone represents a fundamental departure from traditional benzodiazepine architecture through the complete absence of the characteristic fused benzene-diazepine ring system that defines classical benzodiazepines [2] [22] [18]. Traditional benzodiazepines contain a seven-membered diazepine ring fused to a benzene ring, creating the characteristic benzodiazepine scaffold [2] [23]. In contrast, rilmazafone lacks any diazepine ring structure in its parent compound, instead utilizing a five-membered triazole ring as its central heterocyclic component [2] [18].

This structural difference has profound implications for the compound's pharmacological properties and regulatory classification [2] [18]. The absence of the benzodiazepine ring system means that rilmazafone itself does not bind to benzodiazepine receptors and exhibits no direct psychoactive effects [2] [18] [19]. This unique structural feature enables rilmazafone to avoid controlled substance classification in several countries, including the United States, where it is not designated as a controlled substance due to the absence of the defining benzodiazepine structural motif [2] [18].

The structural divergence extends to the core molecular framework, where rilmazafone employs a benzophenone-triazole architecture rather than the benzene-diazepine system characteristic of traditional benzodiazepines [2] [5]. This fundamental difference represents a novel approach to benzodiazepine-like activity through prodrug design rather than direct receptor interaction [2] [22] [18].

Triazole Ring Chemistry

The triazole ring system in rilmazafone serves as the central heterocyclic component, replacing the diazepine ring found in traditional benzodiazepines [2] [22]. The 1,2,4-triazole configuration provides three nitrogen atoms within a five-membered ring structure, creating a nitrogen-rich heterocycle with distinct electronic properties compared to the seven-membered diazepine ring [2] . This triazole system serves as both a structural scaffold and a metabolic recognition site for enzymatic transformation [2] [22] [18].

The triazole ring chemistry enables the unique prodrug mechanism through which rilmazafone functions [2] [22] [18]. Following oral administration, aminopeptidase enzymes in the small intestine recognize and cleave specific bonds within the triazole-containing structure, initiating a ring closure reaction that transforms the open triazole system into a closed triazolobenzodiazepine structure [22] [18] [19]. This enzymatic transformation creates the active metabolite rilmazolam, which contains the characteristic fused ring system and exhibits benzodiazepine-like activity [22] [18] [19].

The triazole ring provides chemical stability to the parent compound while serving as a metabolic switch that enables transformation to the active benzodiazepine form [2] [22] [18]. This dual functionality represents an innovative approach to drug design, where the heterocyclic component serves both structural and functional roles in the overall pharmacological profile [2] [22].

Structure-Activity Relationship Models

The structure-activity relationship of rilmazafone demonstrates how molecular architecture influences pharmacological activity through prodrug design principles [2] [22] [18]. Unlike traditional benzodiazepines where structure-activity relationships focus on direct receptor binding optimization, rilmazafone's structure-activity relationships center on metabolic transformation efficiency and the resulting active metabolite properties [2] [22] [18].

The benzophenone component of rilmazafone serves as a structural recognition element that facilitates enzymatic cleavage and subsequent ring closure to form the active triazolobenzodiazepine metabolite [2] [22] [18]. The positioning of chlorine substituents on the benzophenone system influences both the metabolic transformation rate and the pharmacological properties of the resulting active metabolites [22] [18]. The 4-chloro-2-(2-chlorobenzoyl)phenyl substitution pattern has been optimized to provide appropriate metabolic stability while ensuring efficient conversion to active metabolites [2] [22] [18].

The structure-activity relationship extends to the aminoacetamide side chain, which serves as the primary recognition site for aminopeptidase enzymes [2] [18] [19]. The specific structure of this side chain determines the rate and extent of metabolic activation, directly influencing the compound's pharmacokinetic and pharmacodynamic properties [2] [22] [18]. The dimethylcarboxamide group provides additional molecular recognition elements that contribute to the overall structure-activity profile and influence the selectivity of enzymatic transformation [2] [22] [18].

The synthesis of rilmazafone represents a sophisticated multi-step chemical process that involves the formation of a complex triazole-containing pharmaceutical compound. The synthetic approaches to rilmazafone have evolved to meet both research and industrial production requirements, with particular emphasis on efficiency, scalability, and regulatory compliance.

Synthesis from 2-amino-2-(2-(4-chloro-2-(2-chlorobenzoyl)phenyl)hydrazono)-N,N-dimethylacetamide

The primary synthetic route to rilmazafone hydrochloride dihydrate follows a well-established multi-step pathway that begins with 2',5-dichloro-2-aminobenzophenone as the starting material [1]. This synthetic sequence involves five distinct chemical transformations, each carefully optimized for maximum yield and product purity.

The initial step involves the condensation of 2',5-dichloro-2-aminobenzophenone with N,N-dimethyl-2-chloroacetoacetamide in the presence of sodium nitrite and hydrochloric acid [1]. This reaction is conducted in a water-acetone solvent system and proceeds through a diazotization mechanism, forming a diazonium ion intermediate that subsequently undergoes azo coupling to produce N,N-dimethyl-2-chloro-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetoacetamide [2].

The second synthetic transformation involves the reduction of the azo compound using aqueous ammonia in ethyl acetate [1]. This step converts the azo linkage to form N,N-dimethyl-2-amino-2-[2-(2-chlorobenzoyl)-5-chlorophenylazo]acetamide through nucleophilic attack by ammonia on the azo linkage [2]. The reaction conditions must be carefully controlled to ensure complete conversion while maintaining the integrity of other functional groups.

The critical cyclization step employs phthalylglycylglycyl chloride in a tetrahydrofuran-hexamethylphosphoramide solvent system [1]. This reaction proceeds through an intramolecular cyclization mechanism to form the 1,2,4-triazole ring, yielding 2',5-dichloro-2-[3-dimethylcarbamoyl-5-(phthalylglycylaminomethyl)-1H-1,2,4-triazol-1-yl]benzophenone [2]. The use of hexamethylphosphoramide as a co-solvent enhances the nucleophilicity of the amine groups and facilitates ring closure.

The deprotection process involves treatment with hydrazine hydrate in refluxing ethanol for one hour with heating [1]. This step removes the phthalyl protecting group through hydrazinolysis, revealing the free glycine residue that is essential for the biological activity of rilmazafone [2]. The reaction conditions must be carefully monitored to ensure selective deprotection without affecting the triazole ring structure.

The final step involves salt formation through treatment with hydrochloric acid in ethanol to produce rilmazafone hydrochloride dihydrate [1]. This process requires precise control of crystallization conditions to obtain the desired hydrated form of the hydrochloride salt [2].

Alternative Synthetic Pathways

Several alternative synthetic methodologies have been developed to address the limitations of the traditional route and to provide more efficient pathways for rilmazafone production. These alternative approaches focus on reducing the number of synthetic steps, improving overall yields, and enhancing the scalability of the manufacturing process.

Direct triazole formation represents one promising alternative that employs a one-pot methodology using amidines, carboxylic acids, and hydrazines as starting materials [3]. This approach follows the general strategy developed for 1,3,5-trisubstituted 1,2,4-triazoles and offers the advantage of reducing the number of synthetic steps compared to the traditional route [3]. The reaction proceeds through amide coupling followed by cyclization, eliminating the need for intermediate purification steps.

Modified cyclization routes have been explored using different protecting group strategies to improve the overall yield and simplify the synthetic sequence [3]. These approaches employ alternative protecting groups that can be more easily removed under milder conditions, thereby reducing the potential for side reactions and improving the overall process efficiency.

Convergent synthesis methodologies involve the parallel preparation of key intermediates followed by their coupling in the final stages of the synthesis [3]. This approach allows for better control over the individual reaction steps and can provide improved scalability for industrial production. The convergent approach also enables the optimization of each synthetic branch independently, leading to better overall process control.

Solid-phase synthesis techniques have been investigated for rilmazafone production, utilizing polymer-supported reagents to facilitate purification and reduce the number of isolation steps [3]. While this approach may involve higher reagent costs, it offers significant advantages in terms of process simplification and reduced waste generation.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in rilmazafone synthesis [3]. The application of microwave irradiation can significantly reduce reaction times while maintaining or improving product quality, making it an attractive option for industrial implementation.

Reaction Mechanisms

The synthetic transformation of rilmazafone involves several distinct mechanistic pathways, each playing a crucial role in the overall efficiency and selectivity of the process. Understanding these mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues during scale-up.

Intermediate Formation and Characterization

The formation of intermediates in rilmazafone synthesis follows well-defined mechanistic pathways that can be monitored and characterized using various analytical techniques. The initial diazotization reaction proceeds through the formation of a diazonium ion intermediate, which is generated by the reaction of the primary aromatic amine with nitrous acid [1]. This intermediate is highly reactive and must be handled under controlled conditions to prevent decomposition.

The azo coupling reaction involves electrophilic aromatic substitution of the diazonium ion with the acetoacetamide derivative [1]. The regioselectivity of this reaction is controlled by the electronic properties of the aromatic ring and the steric effects of the substituents. The resulting azo compound intermediate exhibits characteristic absorption bands in the ultraviolet-visible spectrum that can be used for monitoring reaction progress.

The reduction of the azo linkage proceeds through nucleophilic attack by ammonia, leading to the formation of a hydrazone intermediate [1]. This transformation is accompanied by a significant change in the electronic properties of the molecule, which can be monitored using spectroscopic techniques. The hydrazone intermediate serves as a key precursor for the subsequent cyclization reaction.

Characterization of these intermediates typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [4]. The 1H NMR spectrum provides valuable information about the substitution pattern and the integrity of the functional groups, while mass spectrometry confirms the molecular weight and fragmentation patterns of the intermediates [4].

Cyclization Reactions in Synthesis

The cyclization step represents the most critical transformation in rilmazafone synthesis, as it establishes the essential 1,2,4-triazole ring system that is responsible for the biological activity of the compound. The cyclization mechanism involves the intramolecular attack of the hydrazine nitrogen on the carbonyl carbon of the acetoacetamide group, followed by elimination of water to form the triazole ring [1].

The efficiency of the cyclization reaction depends on several factors, including the nucleophilicity of the hydrazine nitrogen, the electrophilicity of the carbonyl carbon, and the conformational flexibility of the intermediate [3]. The use of polar aprotic solvents such as tetrahydrofuran and hexamethylphosphoramide enhances the nucleophilicity of the nitrogen atom and facilitates ring closure [1].

The cyclization reaction proceeds through a six-membered transition state that involves the formation of a new carbon-nitrogen bond and the elimination of water [3]. The reaction is typically conducted under elevated temperatures to provide the necessary activation energy for ring closure. The formation of the triazole ring is accompanied by a significant change in the chemical shift patterns in the NMR spectrum, which can be used to monitor the progress of the reaction.

The selectivity of the cyclization reaction is influenced by the electronic properties of the substituents on the aromatic ring and the steric hindrance around the reactive centers [3]. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon and facilitate cyclization, while bulky substituents can hinder the approach of the nucleophile and reduce the reaction rate.

Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of rilmazafone involves numerous technical and regulatory challenges that must be carefully addressed to ensure successful commercialization. These considerations encompass process optimization, quality control, environmental impact, and regulatory compliance.

Scalability of Production Methods

The scalability of rilmazafone production methods requires careful evaluation of each synthetic step to identify potential bottlenecks and optimize process parameters for large-scale operation. The multi-step nature of the synthesis presents several challenges related to intermediate storage, process monitoring, and quality control [5].

Heat transfer considerations become critical during scale-up, particularly for exothermic reactions such as the diazotization and cyclization steps [5]. Industrial reactors must be equipped with adequate cooling systems to maintain precise temperature control and prevent thermal runaway reactions. The use of continuous flow reactors has been explored as an alternative to batch processing, offering better heat transfer characteristics and improved process control.

Mixing efficiency represents another critical factor in the scalability of rilmazafone production [5]. The heterogeneous nature of some reaction steps requires careful design of mixing systems to ensure uniform distribution of reactants and prevent the formation of hot spots. The scale-up of mixing operations follows established engineering principles, but requires validation at each production scale.

Solvent recovery and recycling systems must be implemented to minimize waste generation and reduce production costs [5]. The use of large volumes of organic solvents in the synthesis necessitates the development of efficient recovery processes that can maintain solvent purity while minimizing environmental impact. Distillation systems are typically employed for solvent recovery, but alternative separation technologies such as membrane filtration may offer advantages in specific applications.

The handling of hazardous intermediates, particularly the diazonium ion intermediate, requires specialized safety protocols and equipment [5]. Industrial facilities must be equipped with appropriate containment systems and emergency response procedures to manage the risks associated with these reactive species.

Manufacturing Process Optimization

Manufacturing process optimization for rilmazafone involves the systematic evaluation and improvement of each synthetic step to maximize efficiency, minimize waste, and ensure product quality [5]. This optimization process typically follows Quality by Design principles, which emphasize understanding and controlling the sources of variability in the manufacturing process [6].

Process analytical technology plays a crucial role in manufacturing optimization by providing real-time monitoring of critical process parameters [7]. High-performance liquid chromatography systems are commonly employed for monitoring reaction progress and product purity, while spectroscopic techniques such as near-infrared spectroscopy can provide rapid analysis of reaction mixtures without sample preparation.

The optimization of reaction conditions involves the systematic evaluation of parameters such as temperature, reaction time, reagent stoichiometry, and solvent composition [7]. Design of experiments methodologies can be employed to efficiently explore the parameter space and identify optimal conditions while minimizing the number of experiments required.

Yield optimization strategies focus on minimizing side reactions and maximizing the conversion of starting materials to the desired product [7]. This may involve the use of catalysts to enhance reaction rates, the optimization of reaction sequences to minimize losses during workup, and the development of improved purification methods to recover product from reaction mixtures.

Quality control systems must be implemented at each stage of the manufacturing process to ensure that intermediates and final products meet specified quality standards [7]. This includes the development of analytical methods for monitoring impurities, the establishment of acceptance criteria for each intermediate, and the implementation of statistical process control procedures to detect deviations from normal operation.

Process validation represents a critical component of manufacturing optimization, requiring the demonstration that the manufacturing process consistently produces rilmazafone that meets predetermined quality specifications [7]. This involves the execution of multiple production runs under controlled conditions, the collection of comprehensive analytical data, and the statistical analysis of process performance.

Environmental considerations are increasingly important in manufacturing process optimization, with emphasis on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous materials where possible [8]. Green chemistry principles can be applied to identify more environmentally friendly alternatives to traditional synthetic methods and to optimize existing processes for reduced environmental impact.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Wikipedia

Dates

Nail pitting and splinter hemorrhage possibly induced by zolpidem

Takaya Komori, Atsushi Otsuka, Maria Cho, Tetsuya Honda, Kenji KabashimaPMID: 30507006 DOI: 10.1111/1346-8138.14715

Abstract

Residual effects of zolpidem, triazolam, rilmazafone and placebo in healthy elderly subjects: a randomized double-blind study

Sachiko Ito Uemura, Takashi Kanbayashi, Masahiko Wakasa, Masahiro Satake, Wakako Ito, Kazumi Shimizu, Takanobu Shioya, Tetsuo Shimizu, Seiji NishinoPMID: 26498242 DOI: 10.1016/j.sleep.2015.05.021

Abstract

With current hypnotic agents, next-day residual effects are a common problem. The purpose of the present study was to evaluate the residual effects of the commercially available hypnotics - zolpidem, triazolam, and rilmazafone - on the physical and cognitive functions of healthy elderly people in the early morning and the day following drug administration. In this study, the next-day residual effects of zolpidem, triazolam, and rilmazafone, following bedtime dosing in elderly subjects, were evaluated. Women (n = 11) and men (n = 2) aged 60-70 years received a single dose (at 23:00) of one of these, zolpidem 5 mg, triazolam 0.125 mg, rilmazafone 1 mg and placebo in a randomized, double-blind, crossover design. Measures of objective parameters and psychomotor performances (Timed up and Go test, Functional Reach Test, body sway test, critical flicker fusion test, simple discrimination reaction test, short-term memory test) and subjective ratings were obtained at 04:00, 07:00, and the next time of the day. All hypnotics were generally well tolerated; there were no serious adverse side effects and no subjects discontinued the evaluations. Compared to placebo, zolpidem and rilmazafone had good results on the Functional Reach Test. Although subjective assessments tended to be poor in the early morning, rilmazafone significantly improved the body sway test in the other hypnotics. A single dose of zolpidem 5 mg and triazolam 0.125 mg did not have any next-day residual effects on healthy elderly subjects. Residual effects appeared to be related to the compound's half-life and the dose used. Rilmazafone 1 mg exhibited steadiness in static and dynamic balance and seemed to be more favorable for the elderly with early morning awakening.Hypnotic and sleep quality-enhancing properties of kavain in sleep-disturbed rats

Ryuki Tsutsui, Kazuaki Shinomiya, Yasuhiro Takeda, Yoshihito Obara, Yoshihisa Kitamura, Chiaki KameiPMID: 19881224 DOI: 10.1254/jphs.09167fp

Abstract

The present study was performed to investigate the effects of kavain on the sleep-wake cycle in comparison with that of rilmazafone and diphenhydramine using sleep-disturbed rats. Electrodes for the electroencephalogram (EEG) and electromyogram (EMG) were implanted into Wistar rats. Total awake time, non-rapid eye movement (non-REM) sleep and rapid eye movement (REM) sleep were measured for 6 h. Kavain and rilmazafone showed a significant shortening in sleep latency, decreased awake time, and increased non-REM sleep time. On the other hand, significant shortening of the sleep latency was observed following the administration of diphenhydramine, while no effects were observed on the awake and non-REM sleep time. Moreover, kavain showed a significant increase in delta activity during non-REM sleep in sleep-disturbed rats, whereas a significant decrease in delta power during non-REM sleep was observed with rilmazafone. These results clearly indicate that kavain is a compound with not only hypnotic effects, but also sleep quality-enhancement effects.Effects of melatonin and rilmazafone on nocturia in the elderly

K Sugaya, S Nishijima, M Miyazato, K Kadekawa, Y OgawaPMID: 17900408 DOI: 10.1177/147323000703500513

Abstract

We compared the effects of melatonin, an antioxidant and sleep inducer in humans, and rilmazafone hydrochloride, a hypnotic, in elderly patients with nocturia. Patients received either melatonin (2 mg/day; n = 20) or rilmazafone (2 mg/day; n = 22) for 4 weeks. There were no significant differences in the mean age, the quality of life (QoL) score and the serum melatonin levels between the two groups at baseline. After 4 weeks' treatment, the number of nocturnal urinations was significantly decreased and the QoL score was significantly improved in both groups. There was no significant difference between the patient-reported effectiveness ratings between the two groups. The serum melatonin level was significantly increased in the melatonin-treated group, but it remained unchanged in the rilmazafone-treated group. Melatonin and rilmazafone were equally effective for nocturia in the elderly. We recommend that the problems of sleep disturbance should be considered when choosing a therapy for nocturia.Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method

N Muranushi, S Miyauchi, H Suzuki, Y Sugiyama, M Hanano, H Kinoshita, T Oguma, H YamadaPMID: 8499579 DOI: 10.1002/bdd.2510140402

Abstract

Rilmazafone (RZ) is an orally active sleep inducer which can be activated to its cyclic form (M1) via the labile desglycylated metabolite (DG). In this scheme, RZ is exclusively metabolized to DG and M1 by aminopeptidases in the small intestine. The concentration of M1 in the systemic plasma after oral administration of RZ has been reported to be higher than that observed after administration of M1, due to the lower hepatic extraction of DG than M1 (Koike et al., Drug Metab. Dispos., 16, 609 (1988)). In the present study, the disposition of DG and M1 in rat liver was investigated, using the multiple indicator dilution method. The hepatic availabilities (F) of DG and M1, assessed from the recovery into the hepatic vein, were 0.16 and 0.07, respectively, which was consistent with the previous in vivo finding that the first-pass elimination of M1 was greater than that of DG. The kinetic analysis based on the distributed model showed that the influx (k'1) and efflux (k'2) rate constants for M1 were larger than those for DG, whereas no significant difference in the sequestration rate constant (k'3) was observed between the two ligands. Based on the concept proposed by Miyauchi et al. (J. Pharmacokinet. Biopharm., 15, 25 (1987)), it was suggested that the determinant factor of the hepatic intrinsic clearance was the influx clearance for both ligands, because the values of k'2 for each ligand were much smaller than the respective k'3 values. It was concluded that the higher plasma concentration of M1 after oral administration of RZ than that observed after administration of M1 is due to the fact that the hepatic uptake of DG is lower than that of M1.[Pharmacology of a 1H-1, 2, 4-triazolyl benzophenone derivative (450191-S), a new sleep-inducer (III). Behavioral study on interactions of 450191-S and other drugs in mice]

N Ibii, M Horiuchi, K YamamotoPMID: 6149177 DOI:

Abstract

Interactions between 450191-S and other representative drugs which might be clinically used with 450191-S were behaviorally investigated in mice, and compared with the cases of nitrazepam, estazolam and triazolam. The potencies of 450191-S and nitrazepam in preventing pentetrazol convulsions were markedly decreased by aminopyrine, whereas that of estazolam was remarkably increased by phenytoin. Administration of nitrazepam with other drugs, except aminopyrine, or of estazolam together with haloperidol exhibited an anticonvulsive pattern different from the case of dosing with either drug alone. Only the effect of triazolam was not influenced by any drugs used. The potency of haloperidol against apomorphine-induced climbing behavior was significantly reduced by nitrazepam, and the pattern of the haloperidol effect was changed by treatment together with 450191-S or estazolam. However, triazolam had no influence on the effect of haloperidol. The antagonistic activity of imipramine to reserpine-induced hypothermia was slightly decreased by 450191-S, estazolam and triazolam, but little affected by nitrazepam. In the protection from maximal electroshock convulsions (MEC), the potency of phenytoin was significantly decreased by 450191-S and triazolam. Moreover, the anti-MES pattern of phenytoin was altered by nitrazepam. Estazolam exerted no significant influence on the effect of phenytoin. Analgesic activities of morphine and/or aminopyrine were potentiated by pretreatment with sleep-inducers, but not 450191-S. Thus, judging from the potency and stability of the anti-pentetrazol effect, 450191-S seems to be inferior to triazolam, but superior to nitrazepam and estazolam. Also, 450191-S may be differentiated from other sleep-inducers by the fact that only 450191-S did not potentiate the analgesic activities of morphine and aminopyrine.Potentiation of ethanol in spatial memory deficits induced by some benzodiazepines

Atsushi Takiguchi, Takayoshi Masuoka, Yasuko Yamamoto, Azusa Mikami, Chiaki KameiPMID: 16891765 DOI: 10.1254/jphs.fpj06008x

Abstract

Triazolam caused no significant increase in the total error at 0.05 and 0.1 mg/kg. However, at 0.2 mg/kg, it caused a significant increase in total error. Almost the same findings were observed with brotizolam and rilmazafone. That is, at 0.2 and 0.5 mg/kg of brotizolam, 0.5 and 1.0 mg/kg of rilmazafone caused no significant increase in the total error. However, brotizolam at 1.0 mg/kg and rilmazafone at 2.0 mg/kg caused a significant increase in total error. Triazolam (0.05 mg/kg) and ethanol (1.0 g/kg) showed no significant effect on the numbers of errors when used alone separately, but the simultaneous use of triazolam and ethanol caused a significant increase in total error. Almost the same findings were observed with the coadministration of brotizolam (0.2 mg/kg) or rilmazafone (0.5 mg/kg) with ethanol. These results clearly indicate that all the short-acting benzodiazepines used in the study showed potentiation by ethanol in spatial memory deficits in mice.[Pharmacological studies on drug dependence. (III): Intravenous self-administration of some CNS-affecting drugs and a new sleep-inducer, 1H-1, 2, 4-triazolyl benzophenone derivative (450191-S), in rats]

K Yoshimura, M Horiuchi, Y Inoue, K YamamotoPMID: 6538866 DOI:

Abstract

The present study examined comparative self-administration of some typical CNS-affecting drugs with a new sleep-inducer, 450191-S, in rats, Most animals self-administered both methamphetamine and cocaine in an extremely stable and invariable fashion with cycles of alternating responding and non-responding periods during the day and at night. Response frequency increased in proportion to a fixed-ratio value. An initial increase in response rate followed by cessation of the responding was observed during extinction. Sixty-five percent of the rats tested self-administered morphine in a relatively variable and less stable fashion. Total daily morphine intake was directly related to the unit dose. Eighty-three percent of the rats self-administered pentazocine. Fifty and sixty-four percent of the rats maintained self-administration of phenobarbital and diazepam, respectively, with higher intake at night than during the day. Responding persisted at a low rate for several days during extinction. Abrupt withdrawal of 450191-S caused the same slight weight loss and moderate decrease in food intake as those seen with diazepam and nitrazepam, and cross-physical dependence between 450191-S and diazepam was found. Self-administration of 450191-S at 0.5-2.5 mg/kg/infusion was observed with 2 out of 11 rats, which was much less than that found with diazepam. These results suggest that 450191-S possesses little, if any, drug dependence liability of the tranquilizer type.[Pharmacology of a new sleep inducer, 1H-1,2,4-triazolyl benzophenone derivative, 450191-S (II). Sleep-inducing activity and effect on the motor system]

K Yamamoto, A Matsushita, T Sawada, Y Naito, K Yoshimura, H Takesue, S Utsumi, K Kawasaki, S Hirono, H KoshidaPMID: 6149175 DOI:

Abstract

The sleep-inducing activity and effect on the motor system of the 1H-1,2,4-triazolyl benzophenone derivative 450191-S were examined behaviorally, electroencephalographically and electro-physiologically with various species of animals and were compared with those of diazepam, nitrazepam, estazolam and triazolam. In the rhesus monkey, rabbit and rat with chronically indwelling brain electrodes, 0.6 to 3 mg/kg, p.o. of 450191-S caused a shorter latency of sleep onset, an increase of and a stable continuity of slow wave deep sleep (SWDS) with higher amplitude, and the appearance of clear spindle bursts in the slow wave light sleeping (SWLS) state with little muscle relaxation. Animals treated with nitrazepam and/or estazolam showed a smaller increase in SWDS and its unstable continuity with remarkable disturbance of gait. The doses needed to induce sleep in the rhesus monkey were 0.6 to 1 mg/kg p.o. for 450191-S, 3 mg/kg for nitrazepam, 1 mg/kg for estazolam and 0.3 mg/kg for triazolam. The cat treated with 450191-S showed the phenomena caused by benzodiazepines (BDZ), i.e., behavioral excitation and decrease of frequencies in the hippocampal theta waves. The suppressive effects of 450191-S on the EEG arousal reaction and/or blood pressure elevation induced by hypothalamic stimulation in the rabbit suggested that the inhibitory effects acted on the posterior hypothalamus to the limbic system. The inhibitory effect of 450191-S on the amygdaloid kindling in the rat was as potent as those of diazepam and nitrazepam. Successive daily oral administration of both 3 mg/kg of 450191-S and/or 3 to 6 mg/kg of nitrazepam for 15 days in the rabbit caused slight decrease of SWDS and increase of fast wave (REM) sleep (FWS). During the withdrawal period of both compounds, a slight but insignificant increase in the waking state was noticed for 1 to 2 days, but not a rebound increase of FWS. Intravenously administered 450191-S showed the same action as BDZ on the spinal reflex and the dorsal root potential of the rat; it particularly acted on the crossed extensor reflex in the same manner as the commercial BDZ sleep inducers.(ABSTRACT TRUNCATED AT 400 WORDS)[Pharmacological studies of a new sleep-inducer, 1H-1,2,4-triazolyl benzophenone derivative (450191-S) (V). General pharmacological activities]

K Yamamoto, M Ueda, A Kurosawa, K Hirose, M Doteuchi, M Nakamura, S Ozaki, S Matsumura, S Matsuda, H SatohPMID: 6149178 DOI: